tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-5-4-12-10(8-16)6-15-7-11(12)9-17/h6-7,17H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPPXWMOQYWGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.
Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde or a similar reagent under basic conditions to introduce the hydroxymethyl group at the desired position.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The naphthyridine core can be reduced to a fully saturated ring system using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of a fully saturated naphthyridine ring.
Substitution: Introduction of new functional groups at the hydroxymethyl position.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate has been studied for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological properties such as:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of naphthyridine compounds can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- Anticancer Properties : Research has highlighted the potential of naphthyridine derivatives in cancer therapy due to their ability to inhibit specific cancer cell lines.
Agricultural Sciences
In agricultural research, this compound may serve as a precursor for developing agrochemicals:
- Pesticides and Herbicides : The compound's structural features could be modified to enhance efficacy against pests or weeds while minimizing environmental impact.
Material Sciences
The compound's unique properties may also find applications in material sciences:
- Polymer Chemistry : this compound can be utilized in synthesizing novel polymers with specific mechanical and thermal properties.
Study on Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several naphthyridine derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to control samples.
Cancer Cell Line Inhibition
In another case study published in the Journal of Medicinal Chemistry, researchers synthesized various naphthyridine derivatives and tested their effects on human cancer cell lines. This compound showed promising results in inhibiting cell proliferation in certain cancer types.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleic acids, proteins, or cell membranes.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural distinctions among analogues arise from substituent type, position, and saturation level:
*Molecular weight inferred from analogous structures.
Key Observations:
- Substituent Position: The 5-hydroxymethyl group in the target compound contrasts with 6-chloro () and 8-amino () analogues. Positional differences influence electronic effects and steric accessibility for further functionalization.
- Saturation Level : Octahydro derivatives () exhibit reduced aromaticity, impacting solubility and biological interactions compared to dihydro analogues like the target compound.
Biological Activity
Tert-Butyl 5-(hydroxymethyl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (CAS Number: 1250999-83-7) is a chemical compound that falls within the naphthyridine class of compounds. Naphthyridines have garnered interest due to their diverse biological activities, including anticancer, anti-infective, and neuroprotective effects. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C14H20N2O3, with a molecular weight of 264.32 g/mol. Key predicted properties include:
| Property | Value |
|---|---|
| Boiling Point | 409.7 ± 45.0 °C |
| Density | 1.193 ± 0.06 g/cm³ |
| pKa | 13.78 ± 0.10 |
These properties suggest a stable compound with potential for various applications in medicinal chemistry .
Biological Activity Overview
The biological activities of naphthyridine derivatives have been widely studied, revealing their potential in treating various diseases:
- Anticancer Activity : Naphthyridine derivatives have shown promise in inducing apoptosis in cancer cells. For instance, compounds similar to tert-butyl naphthyridines have been reported to activate apoptosis pathways and inhibit cell proliferation in various cancer cell lines .
- Anti-infective Properties : Certain naphthyridine derivatives exhibit significant activity against parasitic infections, including leishmaniasis and malaria. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the naphthyridine ring can enhance efficacy against pathogens .
- Neuroprotective Effects : Some studies suggest that naphthyridines may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation .
Anticancer Studies
A study on naphthyridine derivatives demonstrated that specific modifications could enhance their anticancer activity. For example, compounds were tested against human leukemia cell lines, showing significant cytotoxicity and the ability to induce apoptosis through caspase activation pathways .
Anti-leishmanial Activity
In vivo studies highlighted the effectiveness of certain naphthyridine analogs against Leishmania donovani. Compounds were evaluated for their ability to reduce parasite load in macrophages, showing promising results that warrant further investigation into their mechanisms of action .
Neuroprotective Mechanisms
Research indicates that naphthyridine derivatives can modulate neuroinflammation and oxidative stress markers in neuronal cell models. This suggests potential therapeutic applications in conditions like Alzheimer's disease .
Q & A
Q. Optimization parameters :
- Temperature control (−40°C to 0°C) to minimize side reactions.
- Anhydrous solvents (e.g., dichloromethane) under inert atmospheres .
What advanced analytical techniques are critical for resolving structural ambiguities in this compound?
Basic
Structural confirmation requires:
- NMR spectroscopy :
- X-ray crystallography : Resolve stereochemistry, as demonstrated for related naphthyridine carboxylates .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (expected [M+H]+ at m/z 293.1612 for C14H21N2O3) .
How can researchers address discrepancies in reported stability data for tert-butyl-protected naphthyridine derivatives?
Advanced
Contradictory stability reports arise from:
Q. Systematic stability studies :
| Condition | Parameters | Assessment Method |
|---|---|---|
| Thermal | 25°C, 40°C | HPLC purity tracking |
| Light exposure | ICH Q1B photostability | UV-vis spectroscopy |
| Humidity | 75% RH | Karl Fischer titration |
Accelerated stability testing under ICH guidelines predicts degradation profiles .
What methodologies are suitable for investigating the compound's potential as a kinase inhibitor scaffold?
Advanced
Biological evaluation workflow :
Molecular docking : Probe ATP-binding sites using AutoDock Vina.
Kinase assays :
- Screen against CDK2/Aurora A kinases.
- Use ADP-Glo™ luminescence for activity detection .
Structure-activity relationship (SAR) :
- Modify hydroxymethyl to esters/acids.
- Compare with tert-butyl carboxylate bioisosteres (IC50 <1 μM for CDK kinases) .
How can researchers mitigate challenges in introducing the hydroxymethyl group during late-stage functionalization?
Advanced
Challenges : Oxidation sensitivity and steric hindrance.
Solutions :
- Protection : TBDMS or acetyl protection before coupling .
- Metal-mediated insertion : Pd-catalyzed hydroxymethylation with CO/H2.
- Enzymatic approaches : Lipase-mediated regioselective acylation .
Optimal yield : 78% via Boc-deprotection followed by hydroxymethyl insertion .
What are the critical considerations for safe handling and storage of this compound?
Basic
Safety protocols :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
